5-Fluoro PB-22 N-(4-fluoropentyl) isomer
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR spectroscopy reveals distinct signals for the fluoropentyl chain and aromatic systems. The indole proton at position 2 appears as a singlet near δ 7.8–8.0 ppm , while the quinolinyl protons resonate between δ 7.2–9.0 ppm , reflecting aromatic coupling. The 4-fluoropentyl group exhibits split signals: the fluorine-adjacent methylene protons (CH₂F) resonate as a triplet at δ 4.4–4.6 ppm due to coupling with the fluorine atom (J = 47 Hz), while non-adjacent methylene groups show complex splitting patterns between δ 1.5–2.2 ppm . Carbon-13 NMR further confirms the ester carbonyl at δ 165–168 ppm and the fluorinated carbon at δ 85–90 ppm (C-F).
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the 4-fluoropentyl isomer produces a molecular ion peak at m/z 376.2 , consistent with its molecular weight. Key fragments include:
Infrared (IR) Vibrational Signature Interpretation
Fourier-transform infrared (FTIR) spectroscopy identifies critical functional groups:
- Ester carbonyl (C=O) : Strong absorption at 1,710–1,730 cm⁻¹ .
- Aromatic C-H stretching : Peaks at 3,050–3,100 cm⁻¹ .
- C-F vibration : A distinct band at 1,100–1,150 cm⁻¹ , characteristic of aliphatic fluorine.
The 4-fluoropentyl isomer’s IR spectrum differs from 2- or 5-fluoro analogs in the C-F region due to varying electronic environments.
Positional Isomerism in Fluoropentyl Substituents
The fluoropentyl chain’s fluorine position significantly impacts physicochemical properties. Gas chromatography–mass spectrometry (GC-MS) distinguishes isomers via retention times: 4-fluoropentyl elutes later than 2- or 5-fluoro analogs due to increased polarity. Nuclear Overhauser effect (NOE) NMR experiments reveal spatial proximity between the fluorine atom and indole protons in the 4-fluoro isomer, unlike other positional variants. Computational modeling predicts higher dipole moments for 4-fluoro derivatives compared to 5-fluoro counterparts, aligning with experimental chromatographic behavior.
Crystallographic Data and Conformational Analysis
X-ray crystallography data for this compound remain unreported, but analogous structures (e.g., 5-fluoro-PB-22) show planar quinolinyl and indole systems with a dihedral angle of 15–20° between the rings. Molecular dynamics simulations predict that the 4-fluoropentyl chain adopts a gauche conformation to minimize steric hindrance between the fluorine atom and indole nitrogen. Nuclear magnetic resonance (NMR) coupling constants (J = 8–10 Hz for adjacent CH₂ groups) further support this conformational preference.
Properties
CAS No. |
2365471-15-2 |
|---|---|
Molecular Formula |
C23H21FN2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
quinolin-8-yl 1-(4-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |
InChI Key |
OMYXQSSFQLPJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Indole with 4-Fluoropentyl Halides
The core step in synthesizing this class of compounds involves introducing the fluorinated alkyl chain to the indole nitrogen. For quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate, the N-alkylation typically employs 4-fluoropentyl bromide or iodide under basic conditions.
Procedure :
- Substrate Preparation : Indole is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
- Alkylation : 4-Fluoropentyl bromide (1.2 equiv) is added dropwise, followed by potassium carbonate (2.5 equiv). The mixture is heated to 80°C for 12–16 hours.
- Workup : The reaction is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate, 4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% (analogous reactions) | |
| Purity (HPLC) | >95% |
Challenges :
Esterification of Indole-3-Carboxylic Acid with Quinolin-8-ol
The carboxylate moiety is introduced via esterification between indole-3-carboxylic acid and quinolin-8-ol.
Procedure :
- Activation : Indole-3-carboxylic acid (1 equiv) is activated with thionyl chloride (SOCl₂) at reflux for 2 hours to form the acyl chloride.
- Coupling : Quinolin-8-ol (1.1 equiv) and triethylamine (2 equiv) are added to the acyl chloride in dichloromethane (DCM) at 0°C. The reaction proceeds at room temperature for 6 hours.
- Purification : Crude product is washed with NaHCO₃, dried over MgSO₄, and recrystallized from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–91% (similar esters) | |
| Melting Point | 128–132°C (decomp.) |
Optimization :
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) improves esterification efficiency by 15–20%.
- Solvent Choice : Tetrahydrofuran (THF) may replace DCM for higher solubility of polar intermediates.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) :
Mass Spectrometry (MS) :
- High-Resolution MS (HRMS) :
Infrared Spectroscopy (IR) :
Large-Scale Production and Industrial Considerations
Continuous Flow Chemistry
Adopting flow reactors enhances scalability and safety for fluorinated compounds:
Advantages :
- Reduced thermal degradation of the fluoropentyl chain.
- 20–30% higher yield compared to batch processes.
Challenges and Mitigation Strategies
Fluorine Positional Isomerism
The 4-fluoropentyl group introduces synthetic complexity due to:
- Isomer Formation : Competing 2- and 5-fluoropentyl byproducts during alkylation.
- Resolution : Use of silver nitrate-impregnated silica gel chromatography to separate isomers.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluoropentyl chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings:
Fluorine Position and Metabolic Stability :
- The 4-fluoropentyl isomer may exhibit distinct metabolic pathways compared to 5F-PB-22 due to the fluorine's position. Fluorination generally enhances metabolic stability by resisting oxidative degradation, but positional isomers can show varying pharmacokinetics .
Ester Group Influence: Compounds with naphthalen-1-yl (e.g., NM2201) or carboxamide (e.g., MAB-CHMINACA) esters display divergent receptor binding profiles compared to quinolin-8-yl esters. NM2201’s naphthyl group may reduce CB1 selectivity, while carboxamides like MAB-CHMINACA show heightened potency .
Toxicity Trends :
Biological Activity
Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate, commonly referred to as a synthetic cannabinoid, is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly as an agonist of cannabinoid receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
- IUPAC Name : Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate
- Molecular Formula : C23H21FN2O2
- Molecular Weight : 376.4 g/mol
- CAS Number : 2365471-15-2
Quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate primarily exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction modulates various physiological processes, including:
- Signal Transduction : Activation of these receptors influences intracellular signaling pathways, affecting neurotransmitter release and neuronal excitability.
- Gene Expression : The compound can alter gene expression related to pain perception, mood regulation, and metabolic processes.
Biological Activity and Effects
Research indicates that quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate exhibits several biological activities:
- Psychoactive Effects : Similar to other synthetic cannabinoids, it may produce psychoactive effects that warrant further investigation for potential therapeutic applications in conditions like anxiety and chronic pain management .
- Neurotoxicity Studies : A study focused on the neurotoxic potential of related synthetic cannabinoids found that repeated exposure to compounds like quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate could enhance neurodifferentiation in neuronal cells .
- Binding Affinity : Interaction studies have shown a significant binding affinity for CB receptors, which is critical for understanding its pharmacological profile .
Comparative Analysis with Related Compounds
The biological activity of quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| JWH-018 | Indole core | Known for strong psychoactive effects |
| PB-22 | Similar indole structure | Exhibits different receptor interactions |
| 5F-AKB48 | Indazole base | Potentially less potent than quinolin derivatives |
This table illustrates how the unique combination of functional groups in quinolin derivatives can lead to distinct pharmacological profiles.
Case Studies and Research Findings
Recent studies have provided insights into the effects of quinolin derivatives:
- In Vivo Studies : Research has shown that quinolin derivatives can rapidly metabolize into more potent forms, indicating their potential for enhanced efficacy in therapeutic applications .
- Toxicological Assessments : Investigations into the toxicological profiles of synthetic cannabinoids reveal that while some compounds may enhance neuroplasticity, they also pose risks for neurotoxicity at certain dosages .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate and its isomers?
- Methodological Answer : Utilize LC-PDA (Liquid Chromatography-Photodiode Array) and LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify structural isomers. The compound's SMILES (e.g.,
FCCCCCn1cc(C(=O)Oc2cccc3cccnc23)c4ccccc14) and InChI identifiers ( ) enable validation via computational tools. For isomer differentiation, retention time analysis coupled with structural feature comparisons (e.g., compact vs. extended substituents) is critical .
Q. What handling and storage protocols ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store the compound at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture, direct light, or reactive solvents. Safety protocols from related fluorinated indoles recommend using PPE (gloves, goggles) and fume hoods during handling .
Advanced Research Questions
Q. How can researchers resolve data contradictions arising from co-eluting isomers in fluoropentyl-substituted indole carboxylates?
- Methodological Answer : Optimize chromatographic conditions (e.g., gradient elution, column selection) and employ high-resolution mass spectrometry (HR-MS) for precise mass/charge ratio differentiation. Group isomers based on structural compactness (e.g., shorter retention times for compact groups vs. extended groups) and validate via NMR or X-ray crystallography if available .
Q. What in silico strategies predict the pharmacological activity of quinolin-8-yl carboxylate derivatives?
- Methodological Answer : Perform molecular docking studies using receptors like cannabinoid or opioid targets (e.g., CB1/CB2). Reference quinolone-based in silico models () to assess binding affinities and steric interactions. Computational tools like AutoDock Vina or Schrödinger Suite can simulate ligand-receptor dynamics .
Q. How do structural modifications at the fluoropentyl chain impact physicochemical properties?
- Methodological Answer : Compare analogs with varying fluorine positions (e.g., 3-fluoropentyl vs. 5-fluoropentyl) via HPLC retention time analysis and solubility tests. demonstrates that extended substituents (e.g., isoquinolinyl groups) increase hydrophobicity and retention times .
Q. What methodologies address challenges in synthesizing and purifying fluoropentyl-substituted indole derivatives?
- Methodological Answer : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing fluorinated alkyl chains, as demonstrated in related indole syntheses ( ). Purify via flash chromatography or preparative HPLC, monitoring purity with LC-MS .
Key Research Findings
- Isomer Differentiation : Structural compactness (e.g., substituent bulkiness) directly correlates with LC retention times, enabling analytical separation .
- Safety Protocols : Fluorinated indoles require stringent handling to avoid inhalation or dermal exposure, with inert gas recommended for air-sensitive steps .
- Computational Modeling : Quinolone derivatives exhibit predictable binding modes in opioid receptors, suggesting analogous applications for fluoropentyl indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
